molecular formula C8H11NOS B13167651 3-(Methylamino)-1-(thiophen-3-yl)propan-1-one

3-(Methylamino)-1-(thiophen-3-yl)propan-1-one

Cat. No.: B13167651
M. Wt: 169.25 g/mol
InChI Key: BNDBBHXVGWXIMJ-UHFFFAOYSA-N
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Description

3-(Methylamino)-1-(thiophen-3-yl)propan-1-one is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. This particular compound is characterized by the presence of a methylamino group and a thiophene ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-(thiophen-3-yl)propan-1-one typically involves the reaction of thiophene-3-carboxaldehyde with methylamine and a reducing agent. One common method is the reductive amination of thiophene-3-carboxaldehyde using methylamine and sodium cyanoborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-(thiophen-3-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylamino)-1-(thiophen-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-(thiophen-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one
  • 3-(Methylamino)-1-(furan-3-yl)propan-1-one
  • 3-(Methylamino)-1-(pyridin-3-yl)propan-1-one

Uniqueness

3-(Methylamino)-1-(thiophen-3-yl)propan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-(methylamino)-1-thiophen-3-ylpropan-1-one

InChI

InChI=1S/C8H11NOS/c1-9-4-2-8(10)7-3-5-11-6-7/h3,5-6,9H,2,4H2,1H3

InChI Key

BNDBBHXVGWXIMJ-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)C1=CSC=C1

Origin of Product

United States

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